N-(6-Hydroxypyridin-3-yl)acetamide is an organic compound with the molecular formula C₇H₈N₂O₂ and a molecular weight of 152.15 g/mol. It is characterized by the presence of a hydroxypyridine moiety, which contributes to its chemical properties and biological activities. The compound features an acetamide functional group, which is significant for its reactivity and potential applications in medicinal chemistry. The InChI Key for this compound is LYVBXPADZXSYBK-UHFFFAOYSA-N, and it has been identified in various chemical databases, including PubChem with the ID 4605029 .
These reactions are essential for synthesizing analogs that could exhibit varied biological activities or improved efficacy .
Research indicates that N-(6-Hydroxypyridin-3-yl)acetamide exhibits significant biological activity, particularly in anti-inflammatory contexts. It has been studied for its ability to inhibit tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6) induced cell adhesion, which is crucial in inflammatory diseases such as colitis . Additionally, its structural features suggest potential interactions with various biological targets, making it a candidate for further pharmacological studies.
The synthesis of N-(6-Hydroxypyridin-3-yl)acetamide can be achieved through several methods:
N-(6-Hydroxypyridin-3-yl)acetamide has potential applications in:
Studies on N-(6-Hydroxypyridin-3-yl)acetamide have focused on its interactions at the molecular level. It has been shown to interact with various receptors involved in inflammatory pathways. The compound's ability to modulate TNF-α and IL-6 signaling pathways suggests that it may influence cellular adhesion processes critical in inflammation and immune responses. Further research into its interaction with specific enzymes or transporters could reveal additional therapeutic potentials .
Several compounds share structural similarities with N-(6-Hydroxypyridin-3-yl)acetamide. Here is a comparison highlighting its uniqueness:
Compound Name | Similarity Index | Unique Features |
---|---|---|
N-(5-Hydroxy-2-methylpyridin-3-yl)acetamide | 0.65 | Methyl substitution at position 5 affects activity |
N-(5-Cyano-2-methylpyridin-3-yl)acetamide | 0.63 | Presence of cyano group may enhance reactivity |
N-(5-Methoxy-pyridin-2-yloxy)acetamide | 0.70 | Methoxy group influences solubility and bioavailability |
2,2-Dimethyl-N-pyridin-3-yl-propionamide | 0.72 | Dimethyl substitution alters steric hindrance |
N-(5-Amino-pyridin-3-yloxy)acetamide | 0.66 | Amino group introduces basicity affecting interaction |
N-(6-Hydroxypyridin-3-yl)acetamide is distinguished by its hydroxyl group at position 6, which contributes significantly to its biological activity compared to other similar compounds lacking this feature. This unique positioning enhances its potential as a therapeutic agent targeting specific inflammatory pathways .